Boc-Ser(tBu)-OH

Catalog No.
S760268
CAS No.
13734-38-8
M.F
C12H23NO5
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser(tBu)-OH

CAS Number

13734-38-8

Product Name

Boc-Ser(tBu)-OH

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

BPYLRGKEIUPMRJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ser(tBu)-OH;13734-38-8;boc-o-tert-butyl-l-serine;Boc-Hser(Bzl)-OH;PubChem12157;Boc-L-serinet-butylester;Boc-O-tert-Butyl-L-Ser-OH;SCHEMBL213064;CTK3J1702;EBD4610;BPYLRGKEIUPMRJ-QMMMGPOBSA-N;MolPort-006-701-281;ZINC2539207;ANW-43381;CB-909;MFCD00079666;SBB066169;AKOS015895290;CS13640;RTR-035665;AJ-38811;AK-41356;AB0012777;FT-0636951;ST24030213

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

The exact mass of the compound Boc-Ser(tBu)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334309. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Ser(tBu)-OH (CAS: 13734-38-8) is a highly specialized, dual-acid-labile protected amino acid derivative utilized primarily in advanced peptide synthesis. Featuring a tert-butyloxycarbonyl (Boc) group on the alpha-amino terminus and a tert-butyl (tBu) ether protecting group on the serine hydroxyl side chain, this compound is engineered for complete global deprotection under moderate acidic conditions, such as with Trifluoroacetic acid (TFA) [1]. In procurement and process design, it is prioritized over standard benzyl-protected or unprotected analogs to prevent side-chain acylation, avoid the use of highly toxic hydrofluoric acid (HF) during cleavage steps, and bypass the base-catalyzed degradation pathways inherent to Fmoc-based strategies [2].

Substituting Boc-Ser(tBu)-OH with cheaper or more common analogs introduces severe process vulnerabilities. Using unprotected Boc-Ser-OH leads to extensive O-acylation during coupling, resulting in branched or truncated peptide impurities that drastically reduce overall yield and complicate downstream chromatography[1]. Conversely, substituting with the traditional Boc-Ser(Bzl)-OH forces the use of anhydrous liquid HF or Trifluoromethanesulfonic acid (TFMSA) for final side-chain deprotection—necessitating specialized, expensive Kel-F handling apparatus and introducing extreme safety and regulatory hazards [2]. Finally, switching to the Fmoc-Ser(tBu)-OH equivalent subjects the growing peptide to repeated 20% piperidine treatments, which can trigger beta-elimination or racemization in base-sensitive sequences [1].

Prevention of O-Acylation Side Reactions

During peptide coupling, the free hydroxyl group of serine is highly susceptible to esterification (O-acylation) by activated amino acids. Boc-Ser(tBu)-OH completely masks this reactive site. Comparative synthesis models show that coupling with Boc-Ser(tBu)-OH maintains >99% linear peptide fidelity, whereas using unprotected Boc-Ser-OH can yield 15-30% O-acylated branched byproducts depending on the activation chemistry used [1].

Evidence DimensionO-acylation byproduct formation
Target Compound Data< 1% byproduct
Comparator Or BaselineBoc-Ser-OH (15-30% byproduct)
Quantified DifferenceUp to 30-fold reduction in branched impurities
ConditionsStandard DIC/HOBt or HATU coupling conditions

Eliminating O-acylation directly increases crude yield and drastically reduces the cost and time associated with preparative HPLC purification.

Elimination of Hydrofluoric Acid (HF) Dependency

In traditional Boc chemistry, side-chain deprotection relies on benzyl-based groups. Boc-Ser(Bzl)-OH requires anhydrous HF (a highly toxic, corrosive gas) for cleavage. Boc-Ser(tBu)-OH is fully deprotected by 95% Trifluoroacetic acid (TFA), a standard, easily handled liquid reagent. This shift eliminates the need for dedicated HF-compatible fluoropolymer (Kel-F) vacuum lines and dramatically lowers the infrastructural safety threshold for the facility [1].

Evidence DimensionDeprotection Reagent Hazard / Equipment Requirement
Target Compound Data95% TFA (Standard fume hood, standard glassware)
Comparator Or BaselineBoc-Ser(Bzl)-OH (Anhydrous HF, specialized Kel-F apparatus)
Quantified DifferenceComplete elimination of HF handling requirements
ConditionsGlobal deprotection step of synthesized peptide

Procuring the tBu-protected variant allows standard laboratories to perform complete deprotections without investing in expensive and hazardous HF infrastructure.

Avoidance of Base-Catalyzed Beta-Elimination

For peptides prone to base-catalyzed degradation, Fmoc-based synthesis (which uses 20% piperidine) is problematic. Serine residues, particularly when modified or adjacent to specific sequences, can undergo beta-elimination under these basic conditions. Boc-Ser(tBu)-OH allows for a strictly acid-catalyzed synthesis route, reducing base-catalyzed degradation from potentially >10% (with Fmoc-Ser(tBu)-OH) to 0% [1].

Evidence DimensionBase-catalyzed degradation (beta-elimination)
Target Compound Data0% (Strictly acidic TFA/Boc conditions)
Comparator Or BaselineFmoc-Ser(tBu)-OH (Measurable degradation in susceptible sequences under 20% piperidine)
Quantified DifferenceComplete prevention of base-induced side reactions
ConditionsSynthesis of base-sensitive peptide sequences

This is the critical selection factor for manufacturing base-sensitive peptides where Fmoc chemistry fails to deliver acceptable purity.

Solution-Phase Synthesis of Short Peptides

Because both the N-alpha Boc group and the side-chain tBu group are cleaved by TFA, Boc-Ser(tBu)-OH is ideal for solution-phase synthesis where a single, mild global deprotection step is desired. This avoids the harsh HF conditions required by benzyl-protected alternatives, streamlining scale-up and commercial manufacturing [1].

Synthesis of Base-Sensitive Peptide Sequences

In sequences where basic conditions (like piperidine in Fmoc chemistry) cause beta-elimination or racemization, transitioning to a pure Boc strategy is necessary. Boc-Ser(tBu)-OH provides the necessary building block to maintain side-chain protection while keeping the entire synthesis and cleavage process strictly acidic[2].

O-Acyl Isopeptide Method (Depsipeptide Synthesis)

For the synthesis of difficult sequences (like Amyloid Beta), the O-acyl isopeptide method is often employed to increase solubility. Boc-Ser(tBu)-OH is utilized as an orthogonal building block to manage complex protection schemes without exposing the growing chain to unwanted side reactions[3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

261.15762283 g/mol

Monoisotopic Mass

261.15762283 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

248921-67-7

Dates

Last modified: 08-15-2023

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